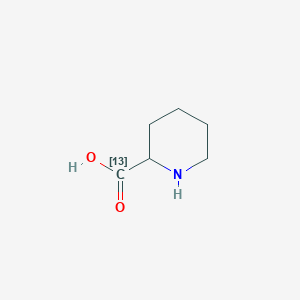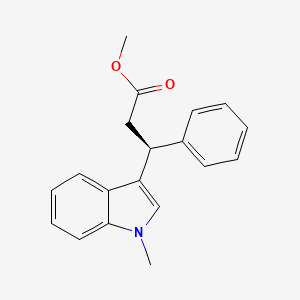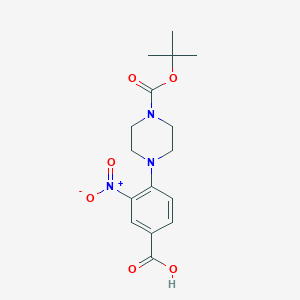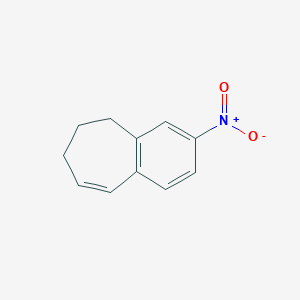
N-Methacryloyl-L-lysine
Übersicht
Beschreibung
N-Methacryloyl-L-lysine is a methacryloyl-substituted derivative of the amino acid L-lysine. This compound is of significant interest due to its potential applications in the synthesis of functionalized polypeptides and hydrogels. The methacryloyl group allows for polymerization, making it a valuable monomer in the field of polymer chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Methacryloyl-L-lysine can be synthesized through the reaction of L-lysine with methacryloyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
- Dissolve L-lysine in an appropriate solvent such as water or dimethylformamide.
- Add methacryloyl chloride dropwise to the solution while maintaining the temperature at around 0-5°C.
- Add triethylamine to the reaction mixture to neutralize the hydrochloric acid.
- Stir the reaction mixture for several hours at room temperature.
- Purify the product through techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-Methacryloyl-L-lysine undergoes various chemical reactions, including:
Polymerization: The methacryloyl group allows for radical polymerization, leading to the formation of methacryloyl-functionalized polypeptides.
Thiol-ene Click Reactions: The compound can participate in thiol-ene click reactions, which are useful for post-polymerization modifications.
Common Reagents and Conditions:
Radical Initiators: Compounds such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used to initiate polymerization.
Thiol Compounds: Thiol-containing compounds are used in thiol-ene click reactions.
Major Products:
Methacryloyl-functionalized Polypeptides: These are the primary products formed through polymerization.
Thiol-functionalized Polymers: Formed through thiol-ene click reactions.
Wissenschaftliche Forschungsanwendungen
N-Methacryloyl-L-lysine has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a monomer for the synthesis of functionalized polypeptides and hydrogels.
Biotechnology: Employed in the development of biomaterials for tissue engineering and drug delivery systems.
Industry: Utilized in the production of specialty polymers with unique properties.
Wirkmechanismus
The primary mechanism of action of N-Methacryloyl-L-lysine involves its ability to undergo polymerization and form cross-linked networks. The methacryloyl group reacts with radical initiators to form polymer chains, while the lysine moiety provides functionality for further modifications. This allows for the creation of materials with tailored properties for specific applications.
Vergleich Mit ähnlichen Verbindungen
Gelatin Methacryloyl (GelMA): A chemically modified form of gelatin used in similar applications such as tissue engineering and hydrogel formation.
N-Acryloyl-L-lysine: Another lysine derivative with similar polymerization capabilities.
Uniqueness: N-Methacryloyl-L-lysine is unique due to its specific methacryloyl substitution, which provides distinct reactivity and functionality compared to other lysine derivatives. Its ability to undergo thiol-ene click reactions further enhances its versatility in polymer chemistry.
By understanding the properties and applications of this compound, researchers can leverage its unique characteristics to develop innovative materials and technologies.
Eigenschaften
IUPAC Name |
(2S)-6-amino-2-(2-methylprop-2-enoylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-7(2)9(13)12-8(10(14)15)5-3-4-6-11/h8H,1,3-6,11H2,2H3,(H,12,13)(H,14,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYPKQOQUNFBDP-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC(CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(=O)N[C@@H](CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595334 | |
| Record name | N2-(2-Methylacryloyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45159-28-2, 45158-94-9 | |
| Record name | N2-(2-Methyl-1-oxo-2-propen-1-yl)-L-lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=45159-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-(2-Methylacryloyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Benzyl 1-tert-butyl (2S,4R)-4-[(2-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate](/img/structure/B1626938.png)


![{4-[(Chloroacetyl)amino]phenyl}acetic acid](/img/structure/B1626942.png)

![[Naphthalene-2,6-diylbis(methylene)]bis(triphenylphosphanium) dibromide](/img/structure/B1626944.png)
![1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1626947.png)
![1-[(3,4-Dichlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1626948.png)

